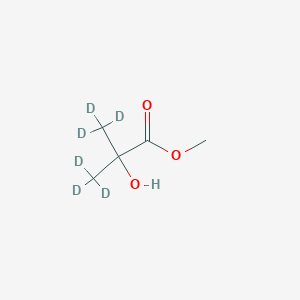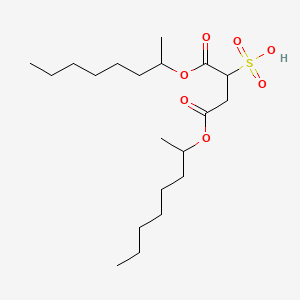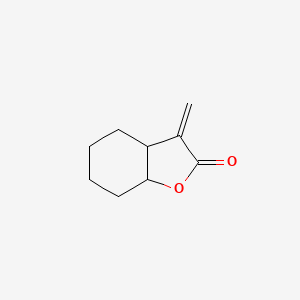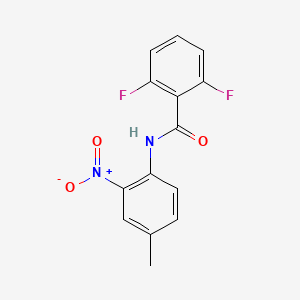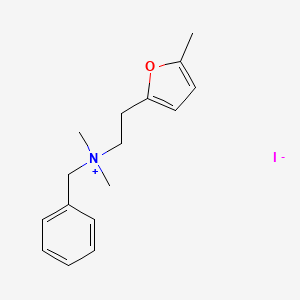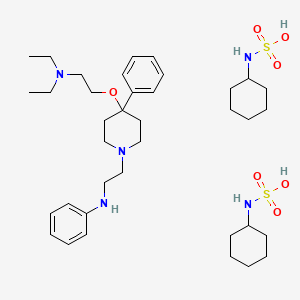
Diamocaine cyclamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamocaine cyclamate is a compound known for its local anesthetic properties. It is a derivative of 4-phenylpiperidine and is structurally related to opioid drugs such as piminodine and antipsychotics like haloperidol . The compound is composed of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine bis(cyclohexanesulfamate) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diamocaine cyclamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Diamocaine cyclamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.
Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.
Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.
Industry: The compound is used in the formulation of various pharmaceutical products.
Wirkmechanismus
Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethocaine: Another local anesthetic with similar properties but different chemical structure.
Procaine: A widely used local anesthetic with a different mechanism of action.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
23469-05-8 |
|---|---|
Molekularformel |
C37H63N5O7S2 |
Molekulargewicht |
754.1 g/mol |
IUPAC-Name |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






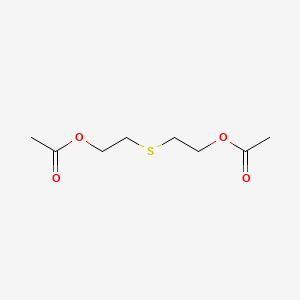

![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)
